N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine is an organic compound with the molecular formula C8H13NS It is a tertiary amine with a thienyl group, which is a sulfur-containing five-membered aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with dimethylamine. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-1-(2-thienyl)methanamine: Similar structure but lacks the methyl group on the thienyl ring.
N,N-dimethyl-1-(3-methyl-2-thienyl)methanamine: Similar structure with a different position of the methyl group on the thienyl ring.
N,N-dimethyl-1-(4-methyl-2-thienyl)methanamine: Similar structure with the methyl group on the fourth position of the thienyl ring.
Uniqueness
N,N-dimethyl-1-(5-methyl-2-thienyl)methanamine is unique due to the specific positioning of the methyl group on the thienyl ring, which can influence its chemical reactivity and interaction with molecular targets. This unique structure can lead to distinct properties and applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H13NS |
---|---|
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(5-methylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C8H13NS/c1-7-4-5-8(10-7)6-9(2)3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
ITURGVBDBUJAGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.